molecular formula C9H11NO B105618 5-Methoxyisoindoline CAS No. 127168-88-1

5-Methoxyisoindoline

Cat. No.: B105618
CAS No.: 127168-88-1
M. Wt: 149.19 g/mol
InChI Key: BNBIUUBEQGUPJK-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are important structural motifs in various natural products and synthetic compounds. The presence of a methoxy group at the 5-position of the isoindoline ring imparts unique chemical and biological properties to this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methoxyisoindoline are not well-studied. It is known that isoindolines, a family of compounds to which this compound belongs, interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are not well-documented. Isoindoline derivatives have been investigated for their effects on blood cancer cells, demonstrating the potential for these compounds to influence cell function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Isoindolines have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The effects of related compounds, such as 5-MeO-DMT, have been studied, revealing short-lasting distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been well-studied. One isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxyisoindoline can be synthesized through several methods. One common approach involves the reduction of this compound-1,3-dione using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and energy-efficient methods, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-1,3-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound-1,3-dione to this compound using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-9-3-2-7-5-10-6-8(7)4-9/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBIUUBEQGUPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564163
Record name 5-Methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-88-1
Record name 5-Methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-isoindole
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Synthesis routes and methods I

Procedure details

A stirred solution of 4-methoxyphthalimide (21.3 g, 0.12 mol) in anhydrous tetrahydrofuran (425 ml) at 0° C. was treated dropwise with a solution of borane in tetrahydrofuran (1M, 340 ml, 0.34 mol) and the resulting mixture was stirred and held at reflux for 16 hours. The mixture was cooled to 0° C., methanol (150 ml) was added dropwise followed by 5M hydrochloric acid (150 ml) and the mixture was stirred and held at reflux for 3 hours. Upon cooling to room temperature the organic solvent was removed in vacuo, the mixture was diluted with water (750 ml) and was extracted with dichloromethane (3×750 ml). The aqueous layer was basified to pH 12 or above by the addition of 5M sodium hydroxide, extracted with dichloromethane (3×750 ml) and the combined extracts were evaporated to dryness in vacuo to afford 5-methoxyisoindoline (8.34 g, 47%) as a brown oil. 1H NMR (DMSO-d6) 7.13 (1H, d), 6.84 (1H, d), 6.74 (1H, dd), 4.05 (2H, s), 4.01 (2H, s), 3.73 (3H, s). MS: [M+H]+ 150.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.5 g of 10% palladium on carbon was added to a solution of 12.5 g of 2-benzyl-5-methoxyisoindoline prepared above in 150 ml of methanol and the mixture was stirred under hydrogen gas stream at 40° C. under atmospheric pressure for 7 days. After removing the catalyst by filtration, the filtrate was concentrated and purified by vacuum distillation to give 4.7 g of 5-methoxyisoindoline.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a 5-methoxy group affect the typical reactivity of isoindoline derivatives?

A1: Research indicates that the 5-methoxy group can significantly alter the expected reaction outcomes in isoindoline derivatives [, ]. For instance, during the acid-catalyzed ring-opening reaction of a 5-methoxy substituted epoxyisoindoline, an unexpected product, the corresponding hydroxy derivative, was formed alongside the expected 5-methoxyisoindoline []. This suggests that the electron-donating nature of the methoxy group influences the reaction pathway. Furthermore, unlike other alkyl substituted isoindolines, this compound only undergoes partial reduction to 4,5,6,7-tetrahydro-2H-isoindole under palladium-catalyzed formate reduction conditions []. This highlights the impact of the 5-methoxy substituent on the reactivity of the isoindoline ring system.

Q2: Are there any specific challenges in synthesizing this compound?

A2: While this compound itself can be synthesized, challenges arise when dealing with its precursors and derivatives. For example, during the synthesis of this compound from a 5-methoxy substituted epoxyisoindoline, the reaction yielded a mixture of the desired product and its hydroxy derivative, requiring further purification steps []. Additionally, attempts to synthesize the analogous 5-nitroisoindoline via a similar ring-opening reaction resulted in a complex mixture of bromo-substituted epoxy compounds and bromo-substituted isoindolines instead of the intended product []. This suggests that substituents on the isoindoline ring can significantly influence the outcome of synthetic reactions, potentially leading to complex mixtures and challenging purifications.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A3: While specific analytical methods used in the cited research are not detailed, the papers mention techniques commonly employed for the characterization of similar compounds. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the synthesized compounds [, , ]. Additionally, mass spectrometry (MS) could be used to confirm the molecular weight of the synthesized compounds. Other techniques, such as infrared (IR) spectroscopy and elemental analysis, might also be employed to provide further information about the functional groups and elemental composition of the synthesized compounds.

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